molecular formula C8H8N4 B1347599 1-(4-Methylphenyl)-1h-tetrazole CAS No. 25109-04-0

1-(4-Methylphenyl)-1h-tetrazole

Cat. No.: B1347599
CAS No.: 25109-04-0
M. Wt: 160.18 g/mol
InChI Key: LAEQAYSBCCANOD-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1h-tetrazole is a heterocyclic organic compound that features a tetrazole ring substituted with a 4-methylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1h-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 4-methylphenylhydrazine with sodium azide under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 4-Methylphenylhydrazine is reacted with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt.

    Step 2: The diazonium salt is then treated with sodium azide, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1h-tetrazole undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Tetrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-1h-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug design, particularly as a scaffold for developing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1h-tetrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1h-tetrazole can be compared with other tetrazole derivatives, such as:

    1-Phenyl-1h-tetrazole: Lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.

    1-(4-Chlorophenyl)-1h-tetrazole: Contains a chlorine atom instead of a methyl group, which can influence its electronic properties and reactivity.

Uniqueness: The presence of the 4-methyl group in this compound imparts unique electronic and steric properties, potentially enhancing its stability and reactivity compared to other tetrazole derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials and pharmaceuticals. Further research into its properties and applications will likely continue to uncover new and exciting uses for this compound.

Properties

IUPAC Name

1-(4-methylphenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-7-2-4-8(5-3-7)12-6-9-10-11-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEQAYSBCCANOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947970
Record name 1-(4-Methylphenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25109-04-0
Record name NSC111898
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methylphenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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